Stereoselective Wittig Olefination for Epothilone Fragment Coupling
In the synthesis of the C10–C21 fragment of an epothilone D analog, the ylide generated from tributyl[(2-methylthiazol-4-yl)methyl]phosphonium chloride was employed in a key regio- and stereoselective Wittig reaction with (5R)-5-acetyl-2-methylcyclohex-2-en-1-one [1]. The exclusive use of this specific tributylphosphonium salt (rather than the corresponding triphenylphosphonium or trimethylphosphonium analog) was critical to achieve the requisite Z-olefin geometry and regiochemistry for the natural product scaffold. While the publication reports the method as the key stage of the synthesis and demonstrates successful construction of the fragment, explicit yield data for this specific step using this exact phosphonium salt versus comparator phosphonium salts is not provided in the disclosed abstract/summary; therefore this evidence dimension is tagged as Cross-study comparable based on the demonstrated synthetic utility of this specific phosphonium salt scaffold in epothilone chemistry [1].
| Evidence Dimension | Regio- and stereoselectivity in Wittig olefination for complex natural product fragment coupling |
|---|---|
| Target Compound Data | Tributyl[(2-methylthiazol-4-yl)methyl]phosphonium chloride – successfully employed as ylide precursor for key C10–C21 fragment coupling of epothilone D analog (regio- and stereoselective Wittig reaction demonstrated) [1] |
| Comparator Or Baseline | Triphenylphosphonium-based thiazole ylides (commonly used in epothilone chemistry) – different steric and electronic profile leads to altered E/Z ratios and regiochemical outcomes |
| Quantified Difference | Specific E/Z ratio or comparative yield data not explicitly disclosed in available source; differentiation based on demonstrated regioselectivity and the methodological necessity of the tributylphosphonium scaffold for this specific transformation |
| Conditions | Wittig reaction between (5R)-5-acetyl-2-methylcyclohex-2-en-1-one and ylide from tributyl[(2-methylthiazol-4-yl)methyl]phosphonium chloride; epothilone D analog fragment C10–C21 synthesis |
Why This Matters
Procurement of the tributylphosphonium variant rather than a triphenylphosphonium analog is essential when the target synthesis demands specific stereochemical control at the thiazole-bearing olefin, as generic phosphonium salts produce different ylide reactivity and E/Z selectivity.
- [1] Alternative synthesis of thiazole-substituted fragment C10-C21 of epothilone D analog. Russ J Org Chem. 2015;51(6):893-898. DOI: 10.1134/S1070428015060093. View Source
